![molecular formula C15H16N2OS2 B3012098 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 851208-46-3](/img/structure/B3012098.png)

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

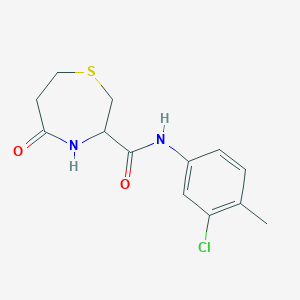

The compound "2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases containing a thiadiazole scaffold, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives and N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involves heterocyclization and the use of bromine in dry acetone with triethylamine. These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by non-covalent interactions such as π-π interactions and hydrogen bonding, which can influence their biological activities . X-ray crystallography is a common technique used to determine the molecular structure, as seen in the study of 2-methylamino-5-[(5-methyl-2-benzoxazolinone-3-yl)methyl]-1,3,4-thiadiazole dihydrophosphate . These structural analyses are crucial for understanding the properties and potential interactions of the compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including tranamidation in the presence of PdCl2, as observed with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) . The reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups, which is important for their application in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, are influenced by their molecular structure and the presence of functional groups . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives highlights the importance of methyl functionality and S⋯O interaction in their properties . Additionally, the synthesis of thiazoles from benziodoxathiole dioxides with thioamides suggests that the reactivity and stability of these compounds can be manipulated through synthetic strategies.

科学的研究の応用

Antibacterial Agents

Research on benzothiazole derivatives, including similar compounds to 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, has shown promising antibacterial activity. Specifically, analogs containing the benzothiazole nucleus have demonstrated effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of benzothiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Agents

Benzothiazole derivatives have also been explored for their potential in cancer treatment. Research indicates that some compounds, structurally related to this compound, show significant anticancer activity against various cancer cell lines. These findings suggest the potential use of these compounds in developing novel anticancer therapies (Tiwari et al., 2017), (Ravinaik et al., 2021).

Supramolecular Gelators

In the field of materials science, certain N-(thiazol-2-yl) benzamide derivatives have been identified as effective supramolecular gelators. These compounds can form stable gels with solvents like ethanol and methanol, which can be useful in various applications including drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Antioxidant Activity

Some benzothiazole derivatives exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals and may have potential in treating diseases associated with oxidative stress (Cabrera-Pérez et al., 2016).

Metal Complex Formation

Research has shown that benzothiazole compounds, including those similar to this compound, can form complexes with metals like Ni and Pd. These complexes have potential applications in catalysis and materials science (Adhami et al., 2012).

作用機序

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, which is a part of the PI3K/Akt signaling pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the PI3K/Akt signaling pathway and inhibiting cell proliferation .

Pharmacokinetics

The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . This leads to the disruption of the PI3K/Akt signaling pathway, which in turn inhibits cell proliferation . This could potentially have therapeutic effects in conditions characterized by uncontrolled cell growth, such as cancer .

将来の方向性

特性

IUPAC Name |

2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWJYLSQKCMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)